3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a 3,4-dimethoxybenzoyl group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 3,4-dimethoxybenzoyl group through Friedel-Crafts acylation. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent like dichloromethane. The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxybenzoyl)quinoline: Shares the 3,4-dimethoxybenzoyl group but lacks the 4-fluorophenylmethyl group.
4-Fluoro-1,4-dihydroquinolin-4-one: Contains the quinoline core and the fluorine atom but lacks the 3,4-dimethoxybenzoyl group.
Uniqueness
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRVUIFBYFQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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